6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
Description
This compound belongs to the dihydropyridazinone class, characterized by a six-membered heterocyclic core with two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 3. Key structural features include:
- Piperidin-4-ylmethyl side chain: The piperidine ring is substituted with a propanoyl group linked to a 3-methylphenoxy moiety, which may influence solubility and receptor selectivity .
Dihydropyridazinones are pharmacologically significant, with analogs reported as anticancer agents, anti-inflammatory agents, and central nervous system (CNS) modulators .
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3/c1-18-4-3-5-23(16-18)33-19(2)26(32)29-14-12-20(13-15-29)17-30-25(31)11-10-24(28-30)21-6-8-22(27)9-7-21/h3-11,16,19-20H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWINKHADDXOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing dihydropyridazinone structures have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Study Findings : A study demonstrated that a related compound exhibited IC values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed promising results in inhibiting tumor growth in vivo .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. Similar derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study : In a recent investigation, a related pyridazinone derivative showed broad-spectrum antibacterial activity, suggesting that modifications to the phenyl and piperidine groups could enhance antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzyme Activity : Compounds similar to this structure have been shown to inhibit key enzymes involved in cancer proliferation, such as cyclin-dependent kinases (CDKs).
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is essential for its development as a therapeutic agent.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4–6 hours |
| Metabolism | Liver (CYP450 enzymes) |
| Toxicity | Low (in vitro studies) |
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly those that are multidrug-resistant. The compound demonstrates significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these pathogens are reported to be low, comparable to established antibiotics like vancomycin and linezolid .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that derivatives of piperidin-4-one compounds exhibit cytotoxic effects against several cancer cell lines. This suggests that the structural characteristics of 6-(4-Fluorophenyl)-2-({1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one may contribute to its potential as an anticancer agent .
Synthesis and Structural Insights
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The general synthetic route includes the formation of the dihydropyridazinone core followed by the introduction of the piperidine moiety and subsequent functionalization with a fluorophenyl group. This multi-step synthesis allows for the exploration of various substituents that can enhance biological activity or alter pharmacokinetic properties.
Synthesis Example
One synthetic approach involves:
- Formation of the Dihydropyridazinone Core : Utilizing ammonium acetate and 4-fluorobenzaldehyde under controlled conditions.
- Piperidine Attachment : Introducing a piperidine unit via nucleophilic substitution.
- Final Functionalization : Modifying with a phenoxypropanoyl group to yield the final product.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| El-Subbagh et al., 2000 | Antiviral Properties | Identified structural features linked to antiviral efficacy in similar compounds. |
| Mobio et al., 1989 | Antitumor Activity | Demonstrated cytotoxic effects in vitro against various cancer cell lines. |
| Arulraj et al., 2020 | Structure-Activity Relationship (SAR) | Explored how variations in substituents affect biological activity, providing insights into optimizing compounds for better efficacy. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Dihydropyridazinone Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound is shared with sigma receptor ligands (e.g., α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol), which inhibit NMDA-stimulated dopamine release in rat striatal slices . However, the target compound’s piperidine-propanoyl side chain differs from the piperazine-pyrimidine moiety in , likely altering receptor binding kinetics. Piperidine vs.
Anticancer Potential: Murty et al. (2012) synthesized pyridazinone derivatives with piperazine-propyl side chains, showing anticancer activity against human cancer cell lines (IC₅₀ values: 1.5–8.2 µM) . The target compound’s piperidine-propanoyl group could enhance membrane permeability due to increased lipophilicity, though cytotoxic data are unavailable.
Synthetic Accessibility: The propanoyl-piperidine linkage in the target compound may pose synthetic challenges compared to simpler piperazine derivatives. highlights methods for arylpiperazine synthesis, but piperidine functionalization requires additional steps (e.g., alkylation or acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
